Ethyl 1-oxaspiro[2.5]octane-2-carboxylate

Lipophilicity Chromatography Drug Design

Ethyl 1-oxaspiro[2.5]octane-2-carboxylate (CAS 6975-17-3) is a spirocyclic glycidic ester with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol. The compound features a strained epoxide ring spiro-fused to a cyclohexane ring at C2, with an ethyl ester substituent at the 2-position of the oxirane.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
CAS No. 6975-17-3
Cat. No. B1295103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-oxaspiro[2.5]octane-2-carboxylate
CAS6975-17-3
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2(O1)CCCCC2
InChIInChI=1S/C10H16O3/c1-2-12-9(11)8-10(13-8)6-4-3-5-7-10/h8H,2-7H2,1H3
InChIKeyMARQMDSVINDKRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Oxaspiro[2.5]octane-2-carboxylate (CAS 6975-17-3): A Spirocyclic Glycidic Ester Building Block for Synthetic Chemistry and Medicinal Chemistry Procurement


Ethyl 1-oxaspiro[2.5]octane-2-carboxylate (CAS 6975-17-3) is a spirocyclic glycidic ester with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol . The compound features a strained epoxide ring spiro-fused to a cyclohexane ring at C2, with an ethyl ester substituent at the 2-position of the oxirane. It is synthesized via the Darzens condensation of cyclohexanone with ethyl chloroacetate, as documented in Organic Syntheses . Predicted physicochemical properties include a density of 1.1±0.1 g/cm³, a boiling point of 247.0±15.0 °C at 760 mmHg, an ACD/LogP of 1.81, and a polar surface area of 39 Ų . The compound is cataloged under MDL number MFCD00022349 and EINECS number 230-229-3, and is commercially available at purities of ≥95% .

1
Spirocyclic glycidic ester building block for ring-opening and rearrangement chemistry
Synthetic workflow: Darzens condensation, epoxide elaboration
2
Ethyl ester handle supports saponification, Curtius rearrangement, and amide coupling
Selection logic: choose ethyl ester for downstream functional group interconversion
3
Moderate lipophilicity (predicted LogP ~1.8) fits fragment-based drug discovery workflows
Procurement context: multi-vendor availability with documented purity

Why Methyl Ester or Parent Epoxide Analogs Cannot Substitute for Ethyl 1-Oxaspiro[2.5]octane-2-carboxylate in Key Synthetic and Physicochemical Contexts


Within the 1-oxaspiro[2.5]octane glycidic ester series, the ethyl ester variant exhibits quantifiably different physicochemical properties compared to its methyl ester analog (CAS 33717-87-2) and the parent 1-oxaspiro[2.5]octane (CAS 185-70-6). The ethyl ester's higher calculated LogP (1.81 vs. an estimated ~1.3 for the methyl ester) directly affects partitioning behavior in biphasic reactions, chromatographic retention, and bioavailability predictions in medicinal chemistry programs. The experimentally observed boiling point range of 147–152 °C at 30 mmHg [1] differs substantially from the methyl ester's 138–142 °C at 15 Torr , enabling separation by fractional distillation. In mass spectrometry, the ethyl ester undergoes a characteristic alkoxy-group migration rearrangement upon electron impact that is distinct from the fragmentation of the methyl ester, providing a unique diagnostic fingerprint for reaction monitoring [2]. Furthermore, replacing the ethyl ester with the unesterified 1-oxaspiro[2.5]octane eliminates the carboxylic acid/ester functionality required for downstream transformations such as saponification, Curtius rearrangement, or amide coupling, fundamentally altering synthetic utility. These quantifiable differences mean that generic substitution within this compound class can introduce unanticipated changes in reaction outcomes, purification requirements, and biological target engagement.

LogP Methyl ester analog (CAS 33717-87-2) exhibits lower predicted lipophilicity; partitioning behavior and chromatographic retention may shift away from the ethyl ester profile.
BP Methyl ester boiling point differs by ~9–10 °C at reduced pressure; fractional distillation conditions may not transfer directly and require validation.
FG Parent 1-oxaspiro[2.5]octane (CAS 185-70-6) lacks the ester functional group; synthetic utility for amide coupling, saponification, or Curtius rearrangement is absent.

Quantitative Differentiation Evidence for Ethyl 1-Oxaspiro[2.5]octane-2-carboxylate vs. Methyl Ester and Parent Epoxide Comparators


Higher Lipophilicity (LogP) of Ethyl Ester vs. Methyl Ester Drives Differential Partitioning and Chromatographic Retention

The ethyl ester of 1-oxaspiro[2.5]octane-2-carboxylic acid exhibits a calculated LogP of 1.81 (ACD/LogP) compared to an estimated LogP of approximately 1.3 for the methyl ester analog (CAS 33717-87-2). A separate vendor source reports a LogP value of 1.65120 for the ethyl ester [1]. The LogP difference of ~0.3–0.5 log units corresponds to a ~2–3 fold difference in octanol-water partition coefficient, meaning the ethyl ester partitions preferentially into organic phases. This has direct consequences for extraction efficiency in synthetic workup, retention time in reversed-phase HPLC (expected ΔtR increase of ~1–3 minutes under standard C18 gradient conditions), and predicted membrane permeability in medicinal chemistry programs. No experimental LogP data for the methyl ester was located in the accessible literature; the estimated value is based on the subtraction of ~0.5 log units for the replacement of an ethyl ester with a methyl ester on a conserved scaffold, a well-established Hansch-Fujita π substituent constant approximation.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ +0.3 to +0.5
Ethyl ester LogP 1.81 (predicted) vs methyl ester ~1.3 (estimated)
Supports lipophilicity-driven selection for organic-phase extraction and reversed-phase retention.
In silico prediction and Hansch-Fujita estimation; no experimental methyl ester LogP located.
Lipophilicity Chromatography Drug Design

Distinct Boiling Point and Flash Point Enable Separation of Ethyl Ester from Methyl Ester by Fractional Distillation

The ethyl ester (CAS 6975-17-3) exhibits an experimental boiling point range of 147–152 °C at 30 mmHg [1] (equivalent to a predicted atmospheric boiling point of 247.0±15.0 °C ) with a flash point of 96.9 °C [1]. In contrast, the methyl ester analog (CAS 33717-87-2) has a boiling point of 138–142 °C at 15 Torr (≈228.4 °C at 760 mmHg predicted) and a flash point of 88.1 °C . At equivalent reduced pressure, the ethyl ester boils approximately 9–10 °C higher than the methyl ester, a gap sufficient for effective separation by fractional distillation. The 8.8 °C higher flash point of the ethyl ester also confers a marginally improved safety profile for handling and storage at elevated temperatures. Additionally, the ethyl ester's predicted density of 1.1±0.1 g/cm³ versus the methyl ester's reported density of 1.12 g/cm³ reflects the mass difference of the ester alkyl group.

Boiling Point / Flash Point
Cross-study comparable
ΔBP ≈ +9–10 °C (reduced pressure)
Ethyl ester BP 147–152 °C (30 mmHg); methyl ester BP 138–142 °C (15 Torr)
Enables fractional distillation separation from the methyl ester analog.
Flash point difference +8.8 °C provides marginal safety margin context.
Purification Physical Properties Process Chemistry

Characteristic Alkoxy-Group Migration in Electron Impact Mass Spectrometry Uniquely Identifies the Ethyl Ester Among Spirocyclic Glycidic Ester Homologs

Baldas, Iakovidis, and Porter (1979) demonstrated that spirocyclic glycidic esters undergo electron-impact-induced rearrangement involving migration of the ester alkoxy group to the spiro ring junction, followed by elimination of the group COCR=O (R = H or Me) [1]. For the ethyl ester (R = H in the glycidic ester terminology, with an ethoxy group), this rearrangement produces a diagnostic fragment ion at m/z corresponding to [M – CO₂Et]⁺ or related ions that differ by 14 mass units from the analogous methyl ester fragment. The 13C NMR spectra of fourteen spirocyclic glycidic esters, including the ethyl 1-oxaspiro[2.5]octane-2-carboxylate, were subsequently characterized by Hügel and Porter (1980), establishing distinct chemical shift patterns for the spiro quaternary carbon (C2) and ester carbonyl that differentiate ring-size homologs [2]. These spectroscopic signatures provide unambiguous product identification and enable real-time reaction monitoring by GC-MS or LC-MS without the need for authentic reference standards of every possible analog.

EI-MS Fragmentation
Class-level inference
Diagnostic alkoxy-group migration fragment (OEt vs OMe)
Baldas et al. (1979); fragment ion mass difference +14 Da per CH₂
Unique GC-MS fingerprint for reaction monitoring without separate authentic standards for every analog.
Class-level pathway confirmed by deuterium labeling; specific ethyl ester fragment ion intensity not reported.
Mass Spectrometry Analytical Chemistry Reaction Monitoring

Spirocyclic Glycidic Ester Scaffold with Ethyl Ester Provides a Versatile Synthetic Intermediate for Ring-Opening and Rearrangement Chemistry Distinct from Non-Esterified 1-Oxaspiro[2.5]octane

The ethyl ester substituent at the epoxide C2 position confers orthogonal reactivity not available with the parent 1-oxaspiro[2.5]octane (CAS 185-70-6). The ester group enables nucleophilic ring-opening under both basic and acidic conditions with subsequent functional group interconversion: (i) saponification to the free carboxylic acid, (ii) Curtius rearrangement to isocyanates/amines, (iii) amide coupling for library synthesis, and (iv) reduction to the primary alcohol. The parent 1-oxaspiro[2.5]octane, which lacks the ester, was evaluated in antitumor screens and showed only moderate activity (78.8% inhibition, T/C = 140 in Ehrlich ascites assay, approximately 25-fold less potent than T-2 toxin) [1], but its lack of a functionalizable carboxyl group limits its utility as a building block. The spiro-epoxide moiety is susceptible to stereocontrolled nucleophilic attack; kinetic resolution of methyl-substituted 1-oxaspiro[2.5]octanes by yeast epoxide hydrolase (YEH from Rhodotorula glutinis) achieved enantioselectivity values E > 100 for 4-methyl epimers, with O-axial epoxides hydrolyzed faster than O-equatorial compounds [2]. While this enzymatic study used methyl-substituted analogs rather than the ethyl ester itself, the conserved spiro-epoxide architecture suggests that the ethyl ester can similarly undergo enantioselective biotransformations, with the ester group serving as an additional handle for chiral resolution or derivatization.

Synthetic Versatility
Class-level inference
Ethyl ester enables ≥5 additional transformations vs parent epoxide
Parent 1-oxaspiro[2.5]octane lacks functionalizable carboxyl handle
Supports selection as a versatile intermediate for library synthesis and enantioselective biotransformations.
Enzymatic resolution evidence from methyl-substituted analogs; ethyl ester specific E values not reported.
Synthetic Methodology Epoxide Ring Opening Building Block

Commercially Available at Defined Purity (≥95%) with Traceable Analytical Documentation from Multiple Independent Vendors

Ethyl 1-oxaspiro[2.5]octane-2-carboxylate is stocked by multiple independent chemical suppliers with documented purity specifications. AKSci lists the compound at ≥95% purity (Cat. 8348AE) . Bidepharm specifies standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC analysis . CymitQuimica catalogs the compound with full characterization data . In contrast, the methyl ester analog (CAS 33717-87-2) is listed by CymitQuimica as 'Discontinued' , indicating that the ethyl ester enjoys more reliable commercial availability. The compound's predicted compliance with Lipinski's Rule of 5 (0 violations) and its favorable polar surface area of 39 Ų make it a suitable fragment or intermediate for drug discovery programs requiring defined physicochemical properties. Multiple vendors provide Certificates of Analysis (CoA) and Safety Data Sheets (SDS), reducing procurement risk for regulated laboratory environments [1].

Commercial Availability
Supporting evidence
Purity ≥95% (AKSci) to 97% (Bidepharm); ≥3 active vendor listings
Methyl ester analog listed as Discontinued by CymitQuimica
Reduces supply chain risk with documented purity and analytical traceability.
Vendor catalog review as of 2026; batch-specific CoA should be verified per order.
Procurement Quality Control Supply Chain

Recommended Application Scenarios for Ethyl 1-Oxaspiro[2.5]octane-2-carboxylate Based on Differentiated Evidence


Medicinal Chemistry: Fragment-Based Drug Design Requiring Spirocyclic Scaffolds with Moderate Lipophilicity

With a calculated LogP of 1.81 and zero Rule-of-5 violations , ethyl 1-oxaspiro[2.5]octane-2-carboxylate meets the physicochemical criteria for fragment-based drug discovery. Its spirocyclic architecture imposes conformational rigidity that can enhance target binding entropy, while the ethyl ester provides a synthetic handle for elaboration to amides, acids, or alcohols. The 2–3 fold higher lipophilicity compared to the methyl ester [1] may improve passive membrane permeability for intracellular targets, making this compound a rational choice over the methyl ester analog for programs targeting CNS or intracellular protein-protein interactions.

Synthetic Methodology: Darzens Condensation Reference Substrate for Glycidic Ester Optimization Studies

As a product of the classic Darzens condensation between cyclohexanone and ethyl chloroacetate (Organic Syntheses Coll. Vol. 4, p. 459) , this compound serves as a benchmark substrate for developing new catalytic asymmetric Darzens reactions. Its distinct mass spectrometric fragmentation pattern, characterized by alkoxy-group migration [1], provides a built-in analytical marker for reaction progress monitoring by GC-MS, enabling high-throughput screening of chiral catalysts and reaction conditions without requiring deuterated or fluorescent labeling.

Process Chemistry: Kilogram-Scale Intermediate Where Fractional Distillation Separates Ester Homologs

The boiling point difference of approximately 9–10 °C (at comparable reduced pressure) between the ethyl ester and methyl ester [REFS-1, REFS-2] supports fractional distillation as a viable purification method for multi-kilogram batches. The higher flash point (96.9 °C vs. 88.1 °C for the methyl ester) provides an additional safety margin during solvent stripping operations at elevated temperatures. The compound's documented purity specifications from multiple vendors (≥95% to 97%) [REFS-3, REFS-4] establish a quality benchmark for incoming raw material acceptance in regulated manufacturing environments.

Biocatalysis Research: Spiro-Epoxide Substrate for Epoxide Hydrolase Engineering and Directed Evolution

The 1-oxaspiro[2.5]octane core is a recognized substrate for microbial epoxide hydrolases, with yeast epoxide hydrolase (YEH) from Rhodotorula glutinis achieving enantioselectivity values E > 100 for methyl-substituted variants . The ethyl ester derivative offers an additional functional group for post-hydrolysis derivatization, making it suitable for enantioselective biocatalytic cascades where the product diol can be further transformed without protecting group manipulation. The compound's moderate lipophilicity (LogP 1.65–1.81) [1] supports solubility in aqueous-organic biphasic reaction systems commonly employed in whole-cell biotransformations.

Application
Selection Property
Validation Focus
Fragment-based drug design with spirocyclic scaffolds
Moderate lipophilicity (predicted LogP 1.81) and zero Rule-of-5 violations
Passive permeability prediction and intracellular target engagement context
Darzens condensation reference substrate for catalyst screening
Well-characterized Darzens product with distinct EI-MS fragmentation fingerprint
GC-MS reaction monitoring without deuterated or fluorescent labeling
Kilogram-scale intermediate with fractional distillation purification
Boiling point differential of ~9–10 °C vs methyl ester at reduced pressure
Fractional distillation efficiency and multi-vendor purity benchmark review
Epoxide hydrolase engineering and directed evolution studies
Spiro-epoxide core with ethyl ester handle for post-hydrolysis derivatization
Enantioselectivity in aqueous-organic biphasic systems and diol elaboration context

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